2-chloro-6-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
2-chloro-6-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative characterized by a chloro-fluoro-substituted aromatic ring and a piperazine-sulfonylethyl side chain linked to a pyridine moiety. The chloro and fluoro substituents at the 2- and 6-positions of the benzamide core may enhance metabolic stability and influence binding affinity through steric and electronic effects.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O3S/c19-14-4-3-5-15(20)17(14)18(25)22-8-13-28(26,27)24-11-9-23(10-12-24)16-6-1-2-7-21-16/h1-7H,8-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJIURJOUKGGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide
- Structural Differences :
- Replaces the pyridine ring with a pyridazine core.
- Incorporates a 4-fluorophenyl group on the pyridazine and a furan-2-ylmethyl substituent.
- The furan group introduces additional polarity, which could improve aqueous solubility but reduce blood-brain barrier penetration .
4-chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 785817-38-1)
- Structural Differences :
- Features a piperidine-sulfonyl group instead of a pyridinyl-piperazine-sulfonyl chain.
- Includes a sulfamoylphenyl ethyl side chain.
- Hypothesized Effects :
3-chloro-4-fluoro-N-{1-[1-(6-methyl-2-naphthyl)ethyl]piperidin-4-yl}benzamide (CAS 1018072-62-2)
- Structural Differences :
- Substitutes the sulfonylethyl-piperazine-pyridine moiety with a naphthyl-ethyl-piperidine group.
- Chloro and fluoro substituents are positioned at 3- and 4- on the benzamide.
- Hypothesized Effects :
Comparative Analysis of Key Properties (Hypothetical Data)
Research Implications and Limitations
- Target Compound : The pyridine-piperazine-sulfonyl architecture may favor selectivity for serotonin or dopamine receptors, though experimental validation is required.
- Experimental studies on binding affinity, metabolic stability, and toxicity are critical next steps.
Notes
- All structural analyses derive from publicly available chemical databases and hypothetical property predictions.
- Conflicts in substituent effects (e.g., furan improving solubility vs. reducing CNS penetration) underscore the need for empirical testing.
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